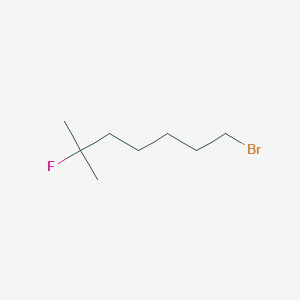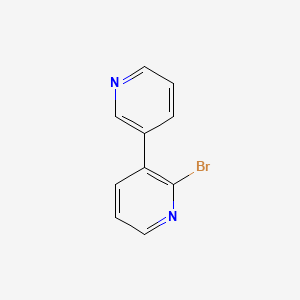
6-Morpholino-2-(2-(pyridin-2-yloxy)ethoxy)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Morpholino-2-(2-(pyridin-2-yloxy)ethoxy)pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with morpholine and pyridine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholino-2-(2-(pyridin-2-yloxy)ethoxy)pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.
Substitution with Morpholine:
Attachment of the Pyridine Group: The pyridine group can be introduced through an etherification reaction, where the pyrimidine core is reacted with 2-chloropyridine in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and pyridine groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyrimidine core using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or morpholine groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, and other bases.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine and pyridine groups.
Reduction: Reduced forms of the pyrimidine core.
Substitution: Compounds with different functional groups replacing the pyridine or morpholine groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-Morpholino-2-(2-(pyridin-2-yloxy)ethoxy)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors due to its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.
Wirkmechanismus
The mechanism of action of 6-Morpholino-2-(2-(pyridin-2-yloxy)ethoxy)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Dimethylaminophenyl)-6-(6-morpholin-4-ylpyridin-3-yl)ethynylpyrimidin-4-amine
- N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N’-propylsulfamide
Uniqueness
6-Morpholino-2-(2-(pyridin-2-yloxy)ethoxy)pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
682337-86-6 |
|---|---|
Molekularformel |
C15H19N5O3 |
Molekulargewicht |
317.34 g/mol |
IUPAC-Name |
6-morpholin-4-yl-2-(2-pyridin-2-yloxyethoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C15H19N5O3/c16-12-11-13(20-5-7-21-8-6-20)19-15(18-12)23-10-9-22-14-3-1-2-4-17-14/h1-4,11H,5-10H2,(H2,16,18,19) |
InChI-Schlüssel |
QILLOPWWNMXUEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(=NC(=C2)N)OCCOC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Chloropropyl)-2-thiophen-2-yl[1,3]dioxolane](/img/structure/B8732634.png)

![Diethyl 2-[(3-cyclohexyl-3-oxopropyl)amino]nonanedioate](/img/structure/B8732643.png)


![4-[(4-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B8732666.png)








